molecular formula C14H25ClN6O5.2HCl B1150371 H-Glu-Gly-Arg-chloromethylketone

H-Glu-Gly-Arg-chloromethylketone

Cat. No. B1150371
M. Wt: 465.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Gly-Arg-chloromethylketone is a tripeptide composed of L-glutamic acid, glycine and L-arginine joined in sequence by peptide linkages and in which the carboxy terminus is substituted by a chloroacetyl group. It is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and factor Xa. It has a role as an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a tripeptide and an organochlorine compound. It derives from a L-glutamic acid, a glycine and a L-arginine.

Scientific Research Applications

Affinity Labeling of Factor Xa

H-Glu-Gly-Arg-chloromethylketone, as part of the arginine chloromethyl ketones group, has been studied for its ability to selectively label factor Xa. This application is notable in the context of blood coagulation, particularly the prothrombin to thrombin conversion. Studies have shown that certain derivatives, like DNS-Glu-Gly-ArgCH2C1, effectively inactivate factor Xa, providing insights into the mechanisms of blood clotting and potential therapeutic interventions (Kettner & Shaw, 1981).

Analysis of Histone Structures

Research into the amino acid sequences of histones, such as those from the sea urchin Parechinus angulosus, has incorporated the study of H-Glu-Gly-Arg-chloromethylketone-related sequences. Understanding these sequences contributes to our knowledge of DNA packaging and gene regulation (Strickland et al., 1978).

Interaction with Urokinase

The reactivity of H-Glu-Gly-Arg-chloromethylketone with urokinase, a significant enzyme in the fibrinolysis system, has been studied. This research is vital in understanding the regulation of urokinase activity, which plays a role in processes like wound healing and cancer metastasis (Kettner & Shaw, 1979).

Development of Novel Fluorogenic Substrates

In the field of analytical biochemistry, H-Glu-Gly-Arg-chloromethylketone has been part of the development of novel fluorogenic substrates for enzymes like blood coagulation factor XIII. These studies are crucial for designing more efficient diagnostic tools and therapeutic strategies (Hardes et al., 2013).

properties

Product Name

H-Glu-Gly-Arg-chloromethylketone

Molecular Formula

C14H25ClN6O5.2HCl

Molecular Weight

465.76

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1

SMILES

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N

synonyms

(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride

Origin of Product

United States

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